![molecular formula C21H21N3O4 B2608661 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide CAS No. 923386-91-8](/img/structure/B2608661.png)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide is a compound that combines the oxadiazole scaffold with a dihydrobenzo[b][1,4]dioxin moiety. This combination is of significant interest due to the diverse biological activities exhibited by oxadiazole derivatives, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Dihydrobenzo[b][1,4]dioxin : A bicyclic structure known for its biological activities.
- 1,3,4-Oxadiazole : A heterocyclic compound that has shown promise in drug development due to its ability to interact with various biological targets.
Molecular Formula : C20H22N4O3
Molecular Weight : 366.42 g/mol
CAS Number : Not specified in the search results but can be derived from the molecular structure.
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a range of biological activities primarily through:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Interference with Cell Signaling Pathways : The oxadiazole derivatives can disrupt various signaling pathways critical for tumor growth and survival .
Biological Activity
The biological activity of this compound has been assessed through various studies:
Anticancer Activity
- Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against multiple cancer cell lines. For instance:
Antimicrobial and Other Activities
Research into other derivatives of oxadiazole suggests potential antimicrobial properties and anti-inflammatory effects. These activities are often linked to the compound's ability to modulate immune responses and inhibit bacterial growth .
Case Studies
Several case studies have explored the efficacy of related compounds:
- Study 1 : A derivative similar to our compound was evaluated for its anticancer properties and found to significantly reduce tumor size in xenograft models.
- Study 2 : Another study focused on the synthesis and evaluation of oxadiazole derivatives showed promising results in inhibiting bacterial growth alongside anticancer activity.
Data Summary
The following table summarizes key findings related to the biological activity of compounds similar to this compound:
Compound | Activity Type | IC50 (μM) | Target Enzyme/Pathway |
---|---|---|---|
Oxadiazole Derivative A | Anticancer | 0.88 | Telomerase |
Oxadiazole Derivative B | Antimicrobial | 12 | Bacterial Cell Wall Synthesis |
Oxadiazole Derivative C | Anti-inflammatory | 5.8 | HDAC |
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds structurally similar to N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide have demonstrated significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 80% in some cases . The mechanism of action often involves inducing apoptosis in cancer cells through DNA damage .
Antimicrobial Properties
The oxadiazole core is known for its antimicrobial properties. Research has shown that derivatives of oxadiazole exhibit activity against a range of bacterial strains. For example, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antibacterial efficacy; some compounds showed comparable activity to established antibiotics . This suggests that this compound may also possess similar antimicrobial effects.
Anti-Diabetic Activity
In vivo studies have indicated that certain oxadiazole derivatives can lower glucose levels significantly in diabetic models . The ability to modulate glucose metabolism positions compounds like this compound as potential candidates for diabetes management.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. Studies suggest that substituents on the oxadiazole ring and the dioxin moiety can significantly influence the compound's efficacy and selectivity toward specific biological targets .
Case Study 1: Anticancer Efficacy
A study focusing on a related oxadiazole derivative demonstrated its effectiveness against glioblastoma cells through cytotoxic assays. The results indicated substantial cell death attributed to the compound's ability to induce apoptosis .
Case Study 2: Antimicrobial Testing
In another investigation involving a series of oxadiazoles including derivatives similar to this compound, researchers found significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This study underscores the potential for developing new antibacterial agents based on this chemical framework.
Propriétés
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13(2)15-5-3-14(4-6-15)11-19(25)22-21-24-23-20(28-21)16-7-8-17-18(12-16)27-10-9-26-17/h3-8,12-13H,9-11H2,1-2H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMTVPUQAPGVBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.